1-Propanoylimidazolidin-2-one
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Overview
Description
1-Propanoylimidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is of significant interest due to its diverse applications in pharmaceuticals, organic synthesis, and as intermediates in various chemical reactions .
Preparation Methods
The synthesis of 1-Propanoylimidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: Olefins can be converted into imidazolidinones through a diamination process, which involves the addition of nitrogen atoms across the double bond.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can undergo intramolecular cyclization to form the imidazolidinone ring.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through a ring-expansion reaction.
Chemical Reactions Analysis
1-Propanoylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1-Propanoylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanoylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
1-Propanoylimidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: A simpler analog without the propanoyl group, used in similar applications but with different reactivity and properties.
Benzimidazolidin-2-one: A benzene-substituted analog with enhanced stability and different biological activities.
Imidazolidine-2-thione: A sulfur-containing analog with distinct chemical and biological properties.
Properties
CAS No. |
55150-33-9 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-propanoylimidazolidin-2-one |
InChI |
InChI=1S/C6H10N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2-4H2,1H3,(H,7,10) |
InChI Key |
MPSSSVUOOMDBRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCNC1=O |
Origin of Product |
United States |
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